molecular formula C19H20BrNO4S B12127298 N-benzyl-2-(4-bromophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide

N-benzyl-2-(4-bromophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide

Cat. No.: B12127298
M. Wt: 438.3 g/mol
InChI Key: MQZVAJDLFASCLI-UHFFFAOYSA-N
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Description

N-benzyl-2-(4-bromophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a useful research compound. Its molecular formula is C19H20BrNO4S and its molecular weight is 438.3 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C19H20BrNO4S

Molecular Weight

438.3 g/mol

IUPAC Name

N-benzyl-2-(4-bromophenoxy)-N-(1,1-dioxothiolan-3-yl)acetamide

InChI

InChI=1S/C19H20BrNO4S/c20-16-6-8-18(9-7-16)25-13-19(22)21(12-15-4-2-1-3-5-15)17-10-11-26(23,24)14-17/h1-9,17H,10-14H2

InChI Key

MQZVAJDLFASCLI-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=CC=CC=C2)C(=O)COC3=CC=C(C=C3)Br

Origin of Product

United States

Biological Activity

N-benzyl-2-(4-bromophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₁₈BrN₃O₃S
  • Molar Mass : 421.31 g/mol

Anticonvulsant Activity

Research has indicated that compounds similar to this compound may exhibit anticonvulsant properties. A study on related N-benzyl derivatives showed significant anticonvulsant activity in animal models. The structure-activity relationship (SAR) revealed that substituents at specific positions are crucial for enhancing anticonvulsant efficacy. For instance, the presence of a heteroatom at the C(3) position significantly increased the potency of these compounds against induced seizures in mice .

The proposed mechanism of action for N-benzyl derivatives involves modulation of neurotransmitter systems, particularly enhancing GABAergic transmission. The compound may act as a positive allosteric modulator at GABA receptors, which is critical for its anticonvulsant effects. Additionally, some studies suggest that these compounds may inhibit voltage-gated sodium channels, further contributing to their anticonvulsant properties .

Study 1: Synthesis and Evaluation

A detailed study synthesized various derivatives of N-benzyl-acetamido compounds and evaluated their biological activities. The results indicated that certain derivatives exhibited ED50 values comparable to established anticonvulsants like phenytoin. For example, one derivative demonstrated an ED50 value of 8.3 mg/kg in a maximal electroshock seizure test in mice .

Study 2: Structure-Activity Relationship Analysis

Another significant study focused on the structure-activity relationship of N-benzyl derivatives. It was found that the introduction of halogenated phenoxy groups significantly enhanced the biological activity. The bromine substitution at the para position (as seen in N-benzyl-2-(4-bromophenoxy)) was particularly effective in increasing anticonvulsant potency compared to non-halogenated analogs .

Comparative Table of Biological Activities

Compound NameED50 (mg/kg)Mechanism of ActionReference
N-benzyl derivative A8.3 (i.p.)GABA receptor modulation
N-benzyl derivative B17.3 (i.p.)Sodium channel inhibition
Phenytoin6.5 (i.p.)Sodium channel blockade

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